molecular formula C11H16O6 B14508145 2,6-Dioxoheptane-1,7-diyl diacetate CAS No. 63181-64-6

2,6-Dioxoheptane-1,7-diyl diacetate

Cat. No.: B14508145
CAS No.: 63181-64-6
M. Wt: 244.24 g/mol
InChI Key: YFMQMLWPHCSAAZ-UHFFFAOYSA-N
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Description

2,6-Dioxoheptane-1,7-diyl diacetate is a chemical compound with the molecular formula C9H12O6 It is characterized by the presence of two oxo groups and two acetate groups attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxoheptane-1,7-diyl diacetate typically involves the reaction of heptane derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization techniques. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dioxoheptane-1,7-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acidic or basic catalysts facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

2,6-Dioxoheptane-1,7-diyl diacetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6-Dioxoheptane-1,7-diyl diacetate exerts its effects involves interactions with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The acetate groups may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

    Ethylene glycol dinitrate: Similar in having multiple functional groups attached to a carbon backbone.

    Propane-1,2-diyl diacetate: Shares the diacetate functional groups but differs in the carbon chain length and structure.

Uniqueness: 2,6-Dioxoheptane-1,7-diyl diacetate is unique due to its specific arrangement of oxo and acetate groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

63181-64-6

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

(7-acetyloxy-2,6-dioxoheptyl) acetate

InChI

InChI=1S/C11H16O6/c1-8(12)16-6-10(14)4-3-5-11(15)7-17-9(2)13/h3-7H2,1-2H3

InChI Key

YFMQMLWPHCSAAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)CCCC(=O)COC(=O)C

Origin of Product

United States

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